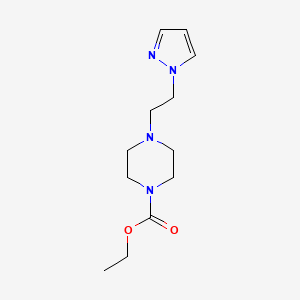

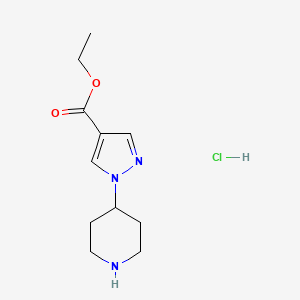

ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Aplicaciones Científicas De Investigación

Chemical Reactions and Mechanisms The study of ethyl 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carboxylate and related compounds often involves exploring their unique reactions and mechanisms. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases ANRORC rearrangement followed by N-formylation, revealing complex pathways that contribute to the understanding of pyrazolo-triazine chemistry (Ledenyova et al., 2018).

Synthesis and Biological Screening Compounds structurally related to this compound have been synthesized and screened for various biological activities. A notable study involves the design, synthesis, and biological screening of benzofuran and benzo[d]isothiazole derivatives for inhibition of Mycobacterium tuberculosis DNA GyrB, highlighting their potential as therapeutic agents (Reddy et al., 2014).

Crystal Structure Analysis The crystal structure analysis of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insight into the conformation and geometric arrangements essential for understanding their chemical properties and potential applications in designing more effective compounds (Faizi et al., 2016).

Antibacterial and Antifungal Activities Research into new pyrazoline and pyrazole derivatives, derived from structures similar to this compound, has demonstrated significant antibacterial and antifungal activities. These studies are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).

Synthesis of Piperazine Derivatives The development of novel synthetic routes to produce piperazine derivatives, a class to which this compound belongs, has been a focus of research. Methods such as the visible-light-driven CarboxyLic Amine Protocol (CLAP) for synthesizing 2-substituted piperazines under both batch and flow conditions indicate the versatility and efficiency of modern synthetic approaches (Gueret et al., 2020).

Propiedades

IUPAC Name |

ethyl 4-(2-pyrazol-1-ylethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-2-18-12(17)15-9-6-14(7-10-15)8-11-16-5-3-4-13-16/h3-5H,2,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBFGOKVSXJKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2678000.png)

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)

![2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one](/img/structure/B2678010.png)

![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678019.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2678021.png)